molecular formula C20H18N2O2 B2642753 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione CAS No. 38301-09-6

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione

Cat. No.: B2642753
CAS No.: 38301-09-6
M. Wt: 318.376
InChI Key: BJSYWGQXTFABJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione is a compound that belongs to the class of indane-1,3-dione derivatives. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

The synthesis of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione can be compared with other similar compounds, such as indanone derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For example, indanone derivatives like Donepezil and Indinavir are used in the treatment of Alzheimer’s disease and AIDS, respectively . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications .

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-16-8-4-5-9-17(16)20(24)18(19)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYWGQXTFABJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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